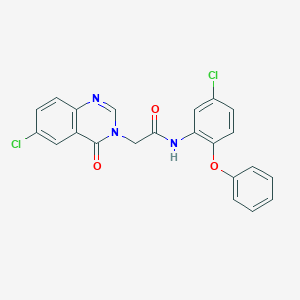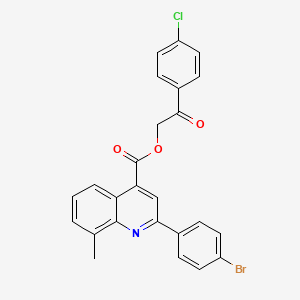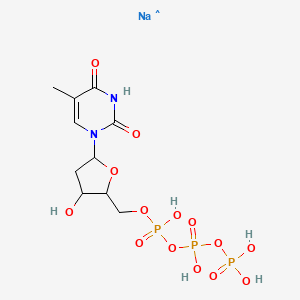![molecular formula C26H26N4O2S2 B12046654 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12046654.png)
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a piperidinyl group, and a pyrido[1,2-A]pyrimidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring, the introduction of the piperidinyl group, and the construction of the pyrido[1,2-A]pyrimidinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The goal is to develop a robust and cost-effective process that can be implemented on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biology: It is used in biological research to study its effects on cellular processes and molecular pathways.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Industry: It may have applications in the development of new industrial chemicals and processes.
Mécanisme D'action
The mechanism of action of 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
- 2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one acetate
Uniqueness
The uniqueness of 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one lies in its specific combination of functional groups and structural features. This gives it distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various fields.
Propriétés
Formule moléculaire |
C26H26N4O2S2 |
|---|---|
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
(5Z)-3-benzyl-5-[[2-(3,5-dimethylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N4O2S2/c1-17-12-18(2)15-28(14-17)23-20(24(31)29-11-7-6-10-22(29)27-23)13-21-25(32)30(26(33)34-21)16-19-8-4-3-5-9-19/h3-11,13,17-18H,12,14-16H2,1-2H3/b21-13- |
Clé InChI |
LNIIMAPVYXMTKD-BKUYFWCQSA-N |
SMILES isomérique |
CC1CC(CN(C1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5)C |
SMILES canonique |
CC1CC(CN(C1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole](/img/structure/B12046608.png)

![3,4-dichloro-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B12046620.png)
![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12046634.png)



![N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046649.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazole hydrobromide](/img/structure/B12046650.png)

![N-(3,4-dichlorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B12046679.png)
